molecular formula C20H26N2O3S2 B2976308 N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide CAS No. 2034575-11-4

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide

Cat. No. B2976308
CAS RN: 2034575-11-4
M. Wt: 406.56
InChI Key: GKDJQALMGLPTFJ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .


Synthesis Analysis

Thiophene-containing compounds can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the substituents present on the thiophene ring . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide has been studied for its synthesis and potential use in antimicrobial applications. A study by Darwish et al. (2014) involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds showed promising results in vitro for both antibacterial and antifungal activities. This demonstrates the compound's potential in the development of new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Application in Cancer Treatment

Another significant application of this compound is in cancer treatment. Zhou et al. (2008) reported on the design, synthesis, and biological evaluation of a similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It has shown significant anti-tumor activity in vivo and is being explored as a potential anticancer drug (Zhou et al., 2008).

Synthesis and Characterization for Various Applications

Additional research includes the synthesis and characterization of compounds with similar structures for various applications. Yeo and Tiekink (2019) synthesized a compound with a similar structure and characterized it through spectroscopy and crystallography. Their work contributes to the understanding of the molecular structures and potential applications of these compounds (Yeo & Tiekink, 2019).

Anti-Inflammatory Activity

Another area of application is in anti-inflammatory drugs. Rajasekaran, Sivakumar, and Jayakar (1999) explored the synthesis of N-hydroxy methyl derivatives of related compounds and tested their anti-inflammatory activity. This research opens up possibilities for using such compounds in the development of new anti-inflammatory medications (Rajasekaran, Sivakumar, & Jayakar, 1999).

Investigation in Binding with Proteins

Meng et al. (2012) investigated the binding of p-hydroxycinnamic acid derivatives (similar in structure) with bovine serum albumin, an important aspect for drug development and understanding drug-protein interactions (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Thiophene derivatives are known to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The future directions in the field of thiophene derivatives involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[3-methyl-4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-3-19(23)22-17-6-7-18(15(2)12-17)27(24,25)21-14-20(9-4-5-10-20)16-8-11-26-13-16/h6-8,11-13,21H,3-5,9-10,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDJQALMGLPTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide

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